molecular formula C11H17N3 B13195107 N-Methyl-4-(piperazin-2-YL)aniline

N-Methyl-4-(piperazin-2-YL)aniline

Cat. No.: B13195107
M. Wt: 191.27 g/mol
InChI Key: PPZRJHITYZHFOY-UHFFFAOYSA-N
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Description

N-Methyl-4-(piperazin-2-YL)aniline is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an aniline moiety. It is used in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(piperazin-2-YL)aniline can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as reductive amination, Buchwald–Hartwig amination, and aromatic nucleophilic substitution .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(piperazin-2-YL)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties for specific applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted piperazine compounds .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-methyl-4-piperazin-2-ylaniline

InChI

InChI=1S/C11H17N3/c1-12-10-4-2-9(3-5-10)11-8-13-6-7-14-11/h2-5,11-14H,6-8H2,1H3

InChI Key

PPZRJHITYZHFOY-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2CNCCN2

Origin of Product

United States

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